molecular formula C15H18N2O5S B2367540 Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate CAS No. 294668-51-2

Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate

Cat. No.: B2367540
CAS No.: 294668-51-2
M. Wt: 338.38
InChI Key: ZWKRGWCDZVHOAF-UHFFFAOYSA-N
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Description

Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate is a spirocyclic compound featuring a 1,3-diazaspiro[4.4]nonane dione core fused with an ethanesulfonate ester group linked to a phenyl moiety. The ethanesulfonate group contributes to solubility in polar solvents, while the phenyl ring may influence lipophilicity and intermolecular interactions.

Properties

IUPAC Name

phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c18-13-15(8-4-5-9-15)16-14(19)17(13)10-11-23(20,21)22-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKRGWCDZVHOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(2,4-dioxo-1,3-diazaspiro[44]non-3-yl)ethanesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pH adjustments, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, including the inhibition of enzyme activity or the activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate and related compounds:

Compound Name Spiro Ring System Substituents Functional Group CAS No. Molecular Formula
This compound [4.4] Phenyl Ethanesulfonate ester Not provided C₁₇H₁₉N₂O₅S
(4-Bromophenyl) 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate [4.6] 4-Bromophenyl Ethanesulfonate ester 302936-31-8 C₁₇H₂₁BrN₂O₅S
2-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonyl fluoride [4.4] None (fluorine at sulfonyl position) Sulfonyl fluoride 885527-09-3 C₉H₁₂FN₂O₄S

Key Observations:

  • Spiro Ring Size : The [4.4] system in the target compound and ’s sulfonyl fluoride derivative confers smaller ring strain compared to the [4.6] system in ’s bromophenyl analog. Smaller spiro rings may enhance metabolic stability but reduce conformational flexibility .
  • Substituent Effects : The 4-bromophenyl group in increases molecular weight and lipophilicity (logP ~2.8 estimated) relative to the phenyl group in the target compound. Bromine’s electron-withdrawing nature may also alter reactivity in cross-coupling reactions .
  • Functional Groups : The sulfonyl fluoride in is highly reactive, acting as a leaving group in nucleophilic substitutions, whereas the ethanesulfonate ester in the target compound is more stable, favoring applications as a prodrug or protecting group .
Pharmacological and Stability Profiles

While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related compounds:

  • Enzymatic Stability : In , fluorination at the 5-position of pyrrolo[2,3-d]pyrimidine analogs improved resistance to deaminases and phosphorylases. By analogy, the phenyl group in the target compound may shield the spiro core from enzymatic degradation .
  • Bioavailability : The ethanesulfonate ester’s polarity likely enhances aqueous solubility compared to ’s sulfonyl fluoride, which may exhibit faster tissue penetration but shorter half-life .

Stability Challenges :

  • The 1,3-diazaspiro[4.4]nonane dione core is prone to hydrolysis under strongly acidic or basic conditions.
  • Sulfonate esters may undergo nucleophilic displacement in vivo, necessitating formulation adjustments for prolonged activity .

Modification Opportunities :

  • Introducing electron-donating groups (e.g., methoxy) on the phenyl ring to enhance solubility.
  • Replacing the phenyl group with heteroaromatics (e.g., pyridyl) to modulate binding interactions .

Biological Activity

Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate (CAS No: 294668-51-2) is a complex organic compound characterized by its unique spirocyclic structure and specific functional groups. This compound has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Molecular Structure

  • Molecular Formula : C15H18N2O5S
  • Molecular Weight : 338.4 g/mol
  • IUPAC Name : Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)ethanesulfonate

Structural Features

The spirocyclic nature of the compound allows it to engage in various chemical interactions, making it a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure enables it to fit into unique binding sites, modulating enzyme activity and influencing various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated enzyme activity.
  • Receptor Modulation : Interaction with receptor sites can alter cellular signaling, which is crucial in the development of drugs targeting neurological and inflammatory conditions.

Research Findings

Recent studies have explored the biological activities of this compound across various contexts:

  • Antimicrobial Activity : Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that certain nitrofuran carboxamide derivatives derived from a diazaspiro framework showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions involving oxidative stress and inflammation .
  • Neuropharmacological Applications : The compound's ability to modulate neurotransmitter systems indicates potential applications in treating anxiety and seizure disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of phenyl sulfonate derivatives against drug-sensitive strains of Mycobacterium tuberculosis using resazurin microtiter plate assays. Results indicated significant inhibition at low concentrations, emphasizing the potential for developing new antitubercular agents based on this scaffold.

CompoundMIC (μg/mL)
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)ethanesulfonate0.016
Control (Standard Drug)0.004

Case Study 2: Neuropharmacological Effects

In a study focused on GABA receptor modulation, derivatives of diazaspiro compounds were shown to interact favorably with benzodiazepine receptors, suggesting that Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)ethanesulfonate could enhance anxiolytic effects without the side effects associated with traditional benzodiazepines .

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